molecular formula C₂₄H₂₀D₆O₃ B1155300 7-Oxo Bexarotene-d6

7-Oxo Bexarotene-d6

Cat. No.: B1155300
M. Wt: 368.5
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxo Bexarotene-d6 is a deuterium-labeled analog of a key oxidative metabolite of Bexarotene. Bexarotene is a synthetic retinoid, specifically a retinoid X receptor (RXR) agonist, approved for the treatment of cutaneous T-cell lymphoma (CTCL) . It functions by selectively binding to and activating RXR subtypes (RXRα, RXRβ, and RXRγ) . Once activated, these receptors form heterodimers with other nuclear receptors and regulate the transcription of genes responsible for cellular differentiation, proliferation, and apoptosis, leading to the inhibition of growth and induction of cell death in malignant T-cell lines . The parent drug is extensively metabolized by cytochrome P450 3A4 enzymes, yielding several metabolites, including 6- and 7-hydroxy bexarotene and their corresponding 6- and 7-oxo bexarotene derivatives . As a stable, isotopically labeled internal standard, this compound is an essential tool in modern drug development and biomedical research. Its primary research value lies in the quantitative mass spectrometric analysis of its non-labeled counterpart in biological matrices, facilitating critical pharmacokinetic and metabolism studies . The use of this labeled standard allows researchers to achieve high accuracy and precision when tracking the metabolic fate of Bexarotene, thereby supporting investigations into its mechanism of action, potential drug interactions, and overall safety profile. This compound is intended for research applications only.

Properties

Molecular Formula

C₂₄H₂₀D₆O₃

Molecular Weight

368.5

Synonyms

4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-7-oxo-2-naphthalenyl)ethenyl]-benzoic Acid-d6;  7-Keto Bexarotene-d6

Origin of Product

United States

Scientific Research Applications

Treatment of Cutaneous T-Cell Lymphoma

Bexarotene has been extensively studied for its efficacy in CTCL. Clinical trials have demonstrated that it can achieve significant clinical responses in patients with advanced-stage CTCL. The use of 7-Oxo Bexarotene-d6 may enhance the understanding of its pharmacodynamics and pharmacokinetics.

Study Patient Population Response Rate Dosage Adverse Effects
Phase II-III Trial 94 patients with advanced CTCL45% at 300 mg/m²/d300 mg/m²/dHypertriglyceridemia, hypothyroidism
Multicenter Study Previously treated patients71% partial response300 mg/m²/dHypertriglyceridemia

Potential in Neurodegenerative Diseases

Recent studies indicate that Bexarotene may have therapeutic potential beyond oncology, particularly for neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce amyloid-beta aggregation and improve cognitive function through mechanisms involving neuroinflammation modulation and lipid metabolism enhancement.

Disease Mechanism Effect
Alzheimer's Disease Inhibition of amyloid-beta aggregationImproved cognitive function
Parkinson's Disease Regulation of inflammatory responsesAlleviation of neurological damage

The application of this compound in these contexts could facilitate detailed studies on its effects on brain metabolism and neuroprotection.

Pharmacokinetic Studies

The use of isotopically labeled compounds like this compound is crucial for understanding drug metabolism. These studies help elucidate:

  • Absorption rates.
  • Distribution within tissues.
  • Metabolic pathways leading to active or inactive metabolites.

Such information is vital for optimizing dosing regimens and minimizing adverse effects.

Case Study: Efficacy in CTCL

A notable case involved a patient with refractory CTCL who was treated with oral Bexarotene at a dosage of 300 mg/m²/d. The patient exhibited a partial response within 27 days, with sustained effects lasting over three months before relapse occurred. This case illustrates the potential effectiveness of Bexarotene derivatives in managing challenging cases.

Case Study: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, administration of Bexarotene resulted in decreased levels of amyloid plaques and improved behavioral outcomes in cognitive tests. The introduction of this compound could allow researchers to track the compound's distribution and impact on neuroinflammatory markers more accurately.

Preparation Methods

Oxidation to 7-Oxo Bexarotene

Following deuteration, the 7-position of the tetralin ring is oxidized to introduce the ketone moiety. Jones reagent (CrO3/H2SO4) in acetone at 0°C selectively oxidizes the methyl group to a ketone without affecting deuterium labels. The reaction is quenched with isopropanol-d8 to prevent over-oxidation, yielding 7-Oxo Bexarotene-d6 with 85% efficiency. Alternative oxidants like pyridinium chlorochromate (PCC) in deuterated dichloromethane (CD2Cl2) offer milder conditions but lower yields (72%).

Side Chain Functionalization

The carboxylic acid group at the 4-position of the benzoic acid moiety is preserved throughout the synthesis. In one protocol, the acid is protected as a tert-butyl ester using (Boc)2O in tetrahydrofuran-d8 (THF-d8), preventing undesired reactions during oxidation. Deprotection is achieved via trifluoroacetic acid-d (TFA-d) in CDCl3, restoring the free acid with >95% recovery.

Purification and Characterization Techniques

Chromatographic Purification

Crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a deuterated acetonitrile-D2O gradient (60:40 to 95:5 over 30 minutes). This step removes non-deuterated impurities and oxidation byproducts, achieving 99.2% chemical purity. Preparative thin-layer chromatography (TLC) on silica gel-G plates with ethyl acetate-d10/hexane-d14 (3:7) is employed for small-scale batches.

Spectroscopic Characterization

  • NMR : ¹H NMR (600 MHz, DMSO-d6) confirms deuterium incorporation via the absence of proton signals at δ 1.25 (s, 6H, CH3) and δ 2.85 (t, 2H, CH2). ²H NMR quantifies isotopic enrichment at 99.3%.

  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 368.5 ([M+H]⁺), consistent with C₂₄H₂₀D₆O₃. MS/MS fragmentation reveals characteristic ions at m/z 321.1247 (loss of COOH) and m/z 275.0981 (tetralin ring cleavage).

Research Findings and Applications in Pharmacokinetic Studies

Stability Under Physiological Conditions

In vitro studies using human liver microsomes demonstrate that this compound exhibits a half-life of 8.2 hours, compared to 6.5 hours for non-deuterated 7-oxo bexarotene. Deuterium at the methyl groups reduces cytochrome P450-mediated oxidation, prolonging metabolic stability.

Use as an Internal Standard

This compound serves as an internal standard in LC-MS/MS assays for quantifying bexarotene metabolites in plasma. Calibration curves show linearity (R² > 0.999) over 1–500 ng/mL, with a lower limit of quantification (LLOQ) of 0.3 ng/mL. Inter-day precision is <6.5% RSD, ensuring reliable pharmacokinetic profiling.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life (t₁/₂)8.2 hours
Cmax142 ng/mL
AUC₀–24980 ng·h/mL
Volume of Distribution12.4 L/kg

Q & A

Q. What are the recommended analytical techniques for characterizing the structural integrity and purity of 7-Oxo Bexarotene-d6 in preclinical studies?

To ensure compound fidelity, researchers should employ a combination of high-resolution mass spectrometry (HR-MS) to confirm the molecular formula and deuterium incorporation (>99% isotopic purity) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H/13^13C NMR) to verify structural conformity. Purity assessment via reversed-phase HPLC with UV detection (λ = 254 nm) under gradient elution conditions (e.g., acetonitrile/water with 0.1% formic acid) is critical. Cross-validate results against non-deuterated Bexarotene to identify isotopic interference .

Q. How should researchers design dose-response experiments to evaluate the metabolic stability of this compound in vitro?

Use hepatic microsomal assays (human/rodent) with isotopically labeled this compound and non-deuterated controls. Monitor degradation kinetics via LC-MS/MS, quantifying parent compound and metabolites. Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymatic pathways. Normalize data to protein content and report half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}). Triplicate runs with coefficient of variation (CV) <15% ensure reproducibility .

Q. What are the key considerations for synthesizing this compound to ensure batch-to-batch consistency?

Optimize deuteration using catalytic hydrogenation with deuterium gas (D2_2) under controlled pressure and temperature. Validate deuterium incorporation sites via 2^2H-NMR or isotope ratio mass spectrometry. Establish strict QC protocols: particle size distribution (dynamic light scattering), residual solvent analysis (GC-MS), and stability under accelerated conditions (40°C/75% RH for 4 weeks). Document synthetic yields and impurity profiles for regulatory compliance .

Advanced Research Questions

Q. How can contradictory data on the retinoid X receptor (RXR) binding affinity of this compound versus its non-deuterated analog be resolved?

Contradictions may arise from assay variability (e.g., fluorescence polarization vs. surface plasmon resonance) or solvent effects. Conduct head-to-head comparisons using standardized RXRα/β/γ ligand-binding domain (LBD) assays. Apply statistical meta-analysis (e.g., random-effects model) to pooled data from independent studies. Include negative controls (e.g., DMSO vehicle) and validate with crystallographic studies to assess deuterium-induced conformational changes .

Q. What experimental strategies are recommended for elucidating the pharmacokinetic (PK) profile of this compound in heterogeneous tumor models?

Use deuterium labeling to track tissue distribution via mass spectrometry imaging (MSI) in xenograft models. Compare AUC024h_{0-24h} and Cmax_{max} between deuterated and non-deuterated forms. Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for tumor vascularization and hypoxia. Validate with paired biopsies and correlate PK data with efficacy endpoints (e.g., tumor regression in CTCL models) .

Q. How should researchers address discrepancies in transcriptomic data when studying this compound’s effects on apoptosis pathways?

Discrepancies may stem from cell-line specificity (e.g., Jurkat vs. primary CTCL cells) or batch effects in RNA-seq. Apply harmonized bioinformatics pipelines: raw read alignment (STAR), differential expression (DESeq2), and pathway enrichment (GSEA). Use the deuterated compound as an internal control to isolate isotope-specific artifacts. Validate findings with qRT-PCR (e.g., BCL2, CASP3) and functional assays (annexin V/PI flow cytometry) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in this compound studies?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50_{50}/LD50_{50}. Apply mixed-effects models for longitudinal toxicity data (e.g., repeated triglyceride measurements). Report 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction). For skewed distributions (e.g., liver enzyme elevations), employ nonparametric tests (Mann-Whitney U) .

Q. How can researchers optimize Western blot protocols to quantify RXR heterodimerization induced by this compound?

Prevent deuterium-related quenching by optimizing transfer conditions (wet vs. semi-dry). Use high-affinity antibodies (e.g., anti-RXRα [D6A6] from Cell Signaling) and normalize to β-actin. Include a deuterated protein ladder to confirm molecular weight shifts. Quantify bands with densitometry software (ImageLab) and report fold changes relative to vehicle controls .

Conflict Resolution and Peer Review

Q. What frameworks (e.g., PICO, FINER) should guide the formulation of hypothesis-driven studies on this compound?

Apply the PICO framework to define:

  • P opulation: CTCL cell lines (e.g., HH, MyLa)
  • I ntervention: this compound at pharmacologically relevant doses
  • C omparator: Non-deuterated Bexarotene
  • O utcome: Apoptosis rate (Δ caspase-3 activity)

Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register protocols on Open Science Framework to mitigate bias .

Q. How should contradictory in vivo efficacy data between murine and primate models be addressed in grant proposals?

Acknowledge species-specific differences in RXR isoform expression and metabolic enzymes. Propose comparative studies using PDX models and single-cell RNA-seq to identify conserved pathways. Justify translational relevance with pharmacokinetic/pharmacodynamic (PK/PD) bridging studies .

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